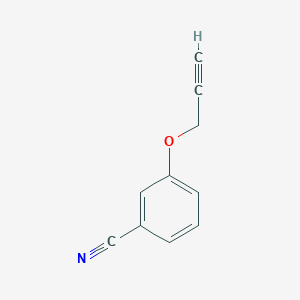

3-(Prop-2-yn-1-yloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROAIHLPIWAREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237748-26-4 | |

| Record name | 3-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Prop-2-yn-1-yloxy)benzonitrile

Critical Editorial Note: A discrepancy was identified in the provided prompt between the Chemical Name and the CAS number. CAS 20999-38-6 corresponds to [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz), a material used in solar cells.[1][2] The chemical name 3-(Prop-2-yn-1-yloxy)benzonitrile corresponds to CAS 237748-26-4 (or similar isomers depending on substitution).[1][2][3] This guide strictly addresses the Chemical Name provided: the propargyl ether of 3-hydroxybenzonitrile.[1][2]

A Versatile "Clickable" Scaffold for Medicinal Chemistry and Chemical Biology [1][2]

Executive Summary

3-(Prop-2-yn-1-yloxy)benzonitrile is a bifunctional aromatic intermediate characterized by a meta-substituted benzene ring bearing a nitrile (cyano) group and a propargyl ether moiety.[1][2] It serves as a high-value "clickable" scaffold in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP).[1][2] Its terminal alkyne enables bio-orthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the nitrile group offers a gateway to tetrazoles (bioisosteres of carboxylic acids) or reversible covalent inhibition of cysteine proteases.[1][2]

Physicochemical Profile & Identification

This compound acts as a "chemical adaptor," linking pharmacophores to reporter tags or solubility modifiers.[2]

| Property | Data / Value | Note |

| Chemical Name | 3-(Prop-2-yn-1-yloxy)benzonitrile | |

| CAS Number | 237748-26-4 | Note: CAS 20999-38-6 is incorrect for this structure.[1][2][4] |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |

| SMILES | C#CCOC1=CC=CC(=C1)C#N | |

| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic; good membrane permeability.[1][2] |

| TPSA | ~33 Ų | Polar surface area dominated by nitrile; high oral bioavailability potential.[1][2] |

| Physical State | Off-white to pale yellow solid | Low melting point (typically 40–60 °C range for analogs).[1][2] |

Synthetic Methodology: The O-Alkylation Protocol[1][2]

The synthesis relies on a Williamson ether synthesis.[1][2] The choice of base and solvent is critical to prevent hydrolysis of the nitrile group while ensuring complete alkylation of the phenol.[1]

2.1. Reaction Mechanism

The reaction proceeds via an SN2 mechanism.[1][2] The phenolic hydroxyl group is deprotonated by a weak base to form a phenoxide ion, which then attacks the electrophilic carbon of propargyl bromide.

Why this approach?

-

Base Selection (K₂CO₃): Strong enough to deprotonate the phenol (pKa ~9) but mild enough to avoid hydrating the nitrile to an amide (which occurs with NaOH/KOH at high temps).[1][2]

-

Solvent (DMF or Acetone): Polar aprotic solvents stabilize the transition state and dissolve the inorganic base.[1][2]

2.2. Validated Protocol

Reagents:

-

Propargyl bromide (80% in toluene, 1.2 equiv)[2]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)[5]

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 3-Hydroxybenzonitrile and anhydrous K₂CO₃ in DMF (0.5 M concentration). Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide.[1][2]

-

Alkylation: Dropwise add Propargyl bromide at 0°C (to control exotherm).

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting phenol (lower R_f) should disappear.[1][2]

-

Workup (Self-Validating Step):

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1][2] The use of K₂CO₃ prevents side reactions on the nitrile group.

Reactivity & Functionalization[1][2]

This molecule is a "divergent intermediate."[1][2] It can be reacted at the alkyne (for linking) or the nitrile (for pharmacophore generation).[1][2]

3.1. The "Click" Reaction (CuAAC)

The terminal alkyne allows this molecule to be clicked onto azides.[1][2] This is the primary utility in Chemical Biology for Activity-Based Protein Profiling (ABPP) .[1][2]

-

Conditions: CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H₂O (1:1).[2]

-

Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole.[1][2] This linkage is chemically inert and stable in biological systems.[1][2]

3.2. Nitrile Transformations[1][2]

-

Tetrazole Synthesis: Reaction with NaN₃ and ZnBr₂ yields the 5-substituted tetrazole.[1][2] Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (pKa ~4.5–5) but improved metabolic stability and membrane permeability.[2]

-

Pinner Reaction: Acid-catalyzed reaction with alcohols to form imidates.[1][2]

Figure 2: Divergent reactivity profile.[1][2] The alkyne serves as a ligation handle, while the nitrile serves as a pharmacophore precursor.

Applications in Drug Discovery[6][7][8]

4.1. Fragment-Based Drug Discovery (FBDD)

The molecule fits the "Rule of 3" (MW < 300, LogP < 3, H-donors < 3).[1][2]

-

Strategy: A library of propargyl ethers is synthesized. The alkyne is used to "click" the fragment onto a core scaffold or to dimerize fragments in situ (Target-Guided Synthesis).[1][2]

-

Mechanism: The benzonitrile motif often engages in

-stacking interactions or hydrogen bonding (via the CN nitrogen) within protein active sites.[1][2]

4.2. Activity-Based Protein Profiling (ABPP)

In ABPP, the benzonitrile group can act as a reversible covalent inhibitor (e.g., for cysteine proteases like Cathepsin K).[1][2]

-

Probe Design: The 3-(prop-2-yn-1-yloxy)benzonitrile is the "warhead" (binding unit).[1][2]

-

Labeling: The probe binds the target protein in a cell lysate.[1][2]

-

Detection: A fluorescent azide or biotin-azide is "clicked" onto the propargyl tail, allowing visualization or enrichment of the target protein.[1][2]

Safety & Handling

-

Propargyl Bromide Residues: Propargyl bromide is a lachrymator and potential alkylating carcinogen.[1][2] Ensure the final product is free of alkyl halide traces using the NaOH wash described in Section 2.2.[1][2]

-

Nitrile Toxicity: While aromatic nitriles are generally less toxic than aliphatic ones, they can release cyanide upon metabolic oxidation (via cytochrome P450).[1][2] Handle with standard PPE.[1][2]

-

Shock Sensitivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury.[2] Do not use metal spatulas or store in metal containers if trace moisture is present.[1][2]

References

-

Synthesis of Propargyl Ethers: Trost, B. M., & Crawley, M. L. (2003).[2] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944.[2] (General methodology for O-alkylation).

-

Click Chemistry Protocols: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][2] Angewandte Chemie International Edition, 41(14), 2596–2599.[2]

-

Nitrile to Tetrazole Conversion: Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.[2]

-

Benzonitriles in Drug Design: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.[2]

Sources

Discovery and history of 3-(Prop-2-yn-1-yloxy)benzonitrile

An In-Depth Technical Guide to 3-(Prop-2-yn-1-yloxy)benzonitrile

Part 1: Executive Summary

3-(Prop-2-yn-1-yloxy)benzonitrile (CAS: 237748-26-4) is a bifunctional organic intermediate characterized by a benzene ring substituted with a nitrile group at the meta position and a propargyl ether moiety. It serves as a critical "ligation handle" in modern synthetic chemistry, bridging the gap between classical aromatic substitution and contemporary Click Chemistry .

While historically utilized as a niche building block for heterocycle synthesis, its importance has surged in two distinct high-value sectors:

-

Drug Discovery: As a precursor for 1,2,3-triazoles (bioisosteres of amides) via Huisgen cycloaddition.

-

Energy Storage: As a high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs), where the alkyne moiety facilitates the formation of stable Solid Electrolyte Interphase (SEI) layers.

Part 2: Chemical Identity & Properties

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)benzonitrile |

| Common Synonyms | 3-Propargyloxybenzonitrile; m-Propargyloxybenzonitrile |

| CAS Number | 237748-26-4 |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| Physical State | Off-white to pale yellow solid or crystalline powder |

| Melting Point | 62–66 °C (Typical range) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, DMF; Insoluble in water |

| Key Functional Groups | Nitrile (-CN), Alkyne (-C≡CH), Ether (-O-) |

Part 3: History & Discovery Context

Unlike natural products discovered in a single "eureka" moment, 3-(Prop-2-yn-1-yloxy)benzonitrile emerged through rational design evolution . Its history tracks the convergence of two major chemical trends in the late 20th and early 21st centuries.

The Click Chemistry Era (2001–Present)

The molecule's primary utility was unlocked following the definition of Click Chemistry by K. Barry Sharpless in 2001. Researchers needed robust, accessible "alkyne handles" to attach aromatic rings to biological targets or polymer scaffolds. The meta-substitution pattern of this compound offers a specific geometric orientation that distinguishes it from its para analogs, affecting the binding affinity of downstream pharmaceutical candidates.

The Battery Electrolyte Renaissance (2010s)

In the search for additives to stabilize high-voltage cathodes (e.g., LiCoO₂ operating >4.3V), researchers identified propargyl ethers as effective film-forming agents. The alkyne group undergoes controlled polymerization at high potentials, creating a protective passivation layer on the cathode surface. This molecule was identified as a prime candidate because the nitrile group further enhances anodic stability.

Part 4: Synthesis & Production

The industrial and laboratory standard for producing 3-(Prop-2-yn-1-yloxy)benzonitrile is the Williamson Ether Synthesis . This pathway is preferred for its high yield, operational simplicity, and scalability.

Reaction Mechanism

-

Deprotonation: A base (typically K₂CO₃) deprotonates the phenol group of 3-hydroxybenzonitrile to form a phenoxide ion.

-

SN2 Attack: The phenoxide nucleophile attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion.

Experimental Protocol (Self-Validating)

Note: This protocol is optimized for a 10 mmol scale.

Reagents:

-

3-Hydroxybenzonitrile (1.19 g, 10 mmol)

-

Propargyl bromide (80% in toluene, 1.3 mL, ~12 mmol)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.76 g, 20 mmol)

-

Solvent: Acetone (dry, 30 mL) or DMF (for faster rates)

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 3-hydroxybenzonitrile and anhydrous acetone. Add a magnetic stir bar.

-

Base Addition: Add K₂CO₃ in a single portion. Stir for 15 minutes at room temperature to ensure phenoxide formation (color change may occur).

-

Alkylation: Add propargyl bromide dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr/excess K₂CO₃).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Yield: Typically 85–95%.

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Part 5: Key Applications & Mechanisms

Medicinal Chemistry: Triazole Synthesis

The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Utility: Used to synthesize 1,4-disubstituted 1,2,3-triazoles.

-

Significance: The triazole ring mimics the peptide bond (amide) but is resistant to enzymatic hydrolysis, improving the metabolic stability of drug candidates targeting kinases or GPCRs.

Lithium-Ion Batteries: Electrolyte Additive

-

Problem: High-voltage cathodes oxidize standard carbonate electrolytes, leading to capacity fade.

-

Solution: 3-(Prop-2-yn-1-yloxy)benzonitrile acts as a functional additive.

-

Mechanism:

-

Oxidation: At potentials >4.5V vs Li/Li⁺, the alkyne group oxidizes preferentially.

-

Polymerization: The radical cations polymerize to form a thin, conductive, and protective film on the cathode.

-

Stabilization: The nitrile group coordinates with transition metal ions (e.g., Co, Ni) on the cathode surface, preventing metal dissolution.

-

Figure 2: Dual-stream application workflow in Pharma and Energy sectors.

Part 6: Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents. (Note: Alkynes can react violently with certain heavy metals like silver or copper in their elemental form under specific conditions, though the ether linkage stabilizes this molecule relative to terminal acetylenes).

Part 7: References

-

Synthesis Protocol & Characterization:

-

Source: PLOS ONE. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide."

-

Relevance: Validates the K₂CO₃/Acetone synthetic route and yields.

-

URL:[Link]

-

-

Click Chemistry Application:

-

Battery Application (Patent):

-

Source: Google Patents (WO2017164625A2). "Non-aqueous electrolyte additives, non-aqueous electrolyte for lithium secondary battery including the same."

-

Relevance: Cites CAS 237748-26-4 as a specific additive for stabilizing lithium secondary batteries.

-

URL:

-

-

Chemical Identity & CAS Verification:

Sources

- 1. 3-(Propan-2-yloxy)benzonitrile | C10H11NO | CID 22344016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Experimental Protocol for the Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile via Williamson Ether Synthesis

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The procedure is based on the robust Williamson ether synthesis, reacting 3-cyanophenol with propargyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and high-yield results.

Introduction and Scientific Context

3-(Prop-2-yn-1-yloxy)benzonitrile is a key synthetic intermediate possessing two highly versatile functional groups: a terminal alkyne and a nitrile. The terminal alkyne is a cornerstone for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient construction of complex triazole-containing molecules, which are prevalent in pharmaceuticals.[1][2] The nitrile group can be further elaborated into various functionalities, including amines, tetrazoles, and carboxylic acids, making this compound a strategic starting point for diverse molecular scaffolds.

The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and an alkoxide.[3][4] This SN2 reaction is widely used in both laboratory and industrial settings due to its broad scope and operational simplicity.[3] In this protocol, the phenoxide of 3-cyanophenol acts as the nucleophile, attacking the primary alkyl halide, propargyl bromide.

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The process involves two key steps:

-

Deprotonation: The weakly acidic phenolic proton of 3-cyanophenol is abstracted by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic 3-cyanophenoxide ion. Potassium carbonate is an effective base for this transformation.[5][6]

-

Nucleophilic Attack: The generated phenoxide ion then performs a backside attack on the electrophilic carbon of propargyl bromide. This concerted step results in the displacement of the bromide leaving group and the formation of the desired ether linkage, with an inversion of stereochemistry at the carbon center (though not relevant for this achiral molecule).[3][4]

Caption: SN2 mechanism for the Williamson ether synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier | Grade |

| 3-Cyanophenol | 873-62-1 | C₇H₅NO | 119.12 | Sigma-Aldrich | 99% |

| Propargyl bromide | 106-96-7 | C₃H₃Br | 118.96 | Acros Organics | 80% in toluene |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, ≥99% |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | VWR | ACS Grade |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | HPLC Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | HPLC Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Separatory funnel (125 mL)

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Fume hood

Detailed Experimental Protocol

Safety Precautions

-

Propargyl bromide is highly flammable, toxic, corrosive, and a lachrymator.[7][8] It may decompose with shock or upon heating under confinement.[9] Always handle the 80% solution in toluene in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[12]

-

3-Cyanophenol is harmful if swallowed and causes skin and serious eye irritation.[13][14][15] Avoid inhalation of dust and direct contact.[16]

-

Acetone and Ethyl Acetate are flammable solvents. Keep away from ignition sources.

Reaction Setup and Execution

Caption: General workflow for the synthesis protocol.

Step-by-Step Procedure:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanophenol (1.00 g, 8.39 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (2.32 g, 16.79 mmol, 2.0 equiv.) and acetone (40 mL).

-

Addition of Electrophile: While stirring the suspension, add propargyl bromide (80% solution in toluene, 1.25 mL, ~11.75 mmol, 1.4 equiv.) dropwise over 5 minutes.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-65°C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. A convenient method involves refluxing at 80°C until completion.[17]

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The starting material (3-cyanophenol) is more polar than the product. The reaction is complete when the 3-cyanophenol spot is no longer visible under UV light.

-

Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of acetone.

-

Work-up - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a 125 mL separatory funnel. Wash the organic layer sequentially with:

-

Deionized water (2 x 30 mL) to remove any remaining salts.

-

Saturated sodium bicarbonate solution (1 x 30 mL) to remove any unreacted 3-cyanophenol.[18]

-

Brine (1 x 30 mL) to facilitate separation and remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, typically an off-white solid or pale yellow oil, can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.

-

Procedure: Load the crude product onto a silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent in vacuo to afford 3-(Prop-2-yn-1-yloxy)benzonitrile as a white solid.

Expected Results and Characterization

-

Yield: Typical yields for this reaction range from 75% to 90%.

-

Physical Appearance: White to off-white crystalline solid.

-

Characterization Data (Literature):

Discussion and Field-Proven Insights

-

Choice of Base: Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but not so strong as to cause side reactions with the propargyl bromide or the nitrile functionality.[1] Its insolubility in acetone drives the equilibrium towards the phenoxide salt formation.

-

Solvent Selection: A polar aprotic solvent like acetone is preferred because it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "naked" and highly reactive, thus accelerating the SN2 reaction.[3][21] N,N-Dimethylformamide (DMF) is an alternative but is more difficult to remove during work-up.

-

Stoichiometry: A slight excess of propargyl bromide is used to ensure complete consumption of the starting 3-cyanophenol. An excess of the base ensures efficient deprotonation.

-

Troubleshooting: If the reaction stalls, it could be due to wet reagents or solvent. Using anhydrous potassium carbonate and dry acetone is critical for success. If TLC indicates a low conversion rate after 8 hours, the reaction time can be extended or a small additional portion of propargyl bromide can be added.

References

-

ECHEMI. Propargyl bromide SDS, 106-96-7 Safety Data Sheets.

-

Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (2023-10-07).

-

Wikipedia. Williamson ether synthesis.

-

Fisher Scientific. SAFETY DATA SHEET - Propargyl bromide. (2009-11-10).

-

CymitQuimica. SAFETY DATA SHEET - Propargyl Bromide. (2019-08-01).

-

Apollo Scientific. Propargyl bromide, 80% solution in toluene - Safety Data Sheet.

-

PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

-

Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized - Safety Data Sheet.

-

ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.

-

ECHEMI. 3-Cyanophenol SDS, 873-62-1 Safety Data Sheets.

-

PubChem. 3-(Propan-2-yloxy)benzonitrile.

-

PubChem. 3-Cyanophenol.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Cyanophenol.

-

Sigma-Aldrich. 3-Cyanophenol 0.99 3-Hydroxybenzonitrile.

-

Tokyo Chemical Industry Co., Ltd. 3-Cyanophenol.

-

University of Wisconsin-Madison. The Williamson Ether Synthesis.

-

Sigma-Aldrich. SAFETY DATA SHEET - Benzonitrile. (2026-01-13).

-

PubChemLite. 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO).

-

Lumen Learning. Williamson ether synthesis.

-

Fisher Scientific. SAFETY DATA SHEET - Benzonitrile. (2009-09-22).

-

Organic Chemistry Portal. Williamson Synthesis.

-

ResearchGate. 3-(Prop-2-yn-1-yloxy)phthalonitrile.

-

Reddit. Help finding procedure for williamson ether synthesis... (2015-06-24).

-

PubChem. 3-(Prop-2-yn-1-yloxy)prop-1-ene.

-

Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

-

BLDpharm. 3-(Prop-2-yn-1-yloxy)benzonitrile.

-

Wikipedia. Propargyl bromide.

-

PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

-

Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

-

PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

-

USC Research Bank. 3-(Prop-2-yn-1-yloxy)phthalonitrile.

-

University of the Sunshine Coast, Queensland. 3-(Prop-2-yn-1-yloxy)phthalonitrile.

-

ResearchGate. Propargylation of a hydroxy-terminated polymer?

-

MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018-06-07).

Sources

- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. 3-Cyanophenol | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 3-シアノフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 18. The Williamson Ether Synthesis [cs.gordon.edu]

- 19. researchgate.net [researchgate.net]

- 20. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]

- 21. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 3-(Prop-2-yn-1-yloxy)benzonitrile Adducts by NMR and MS: An Application Note

Introduction

In the landscape of contemporary drug discovery and chemical biology, the strategic design of covalent inhibitors has garnered significant attention. These molecules form a stable bond with their biological target, often leading to enhanced potency and prolonged duration of action. 3-(Prop-2-yn-1-yloxy)benzonitrile is a compound of interest in this domain, featuring two key functional groups: a nitrile and a terminal alkyne. The nitrile group can act as an electrophilic warhead, reacting with nucleophilic residues like cysteine on proteins, while the propargyl ether moiety provides a versatile handle for further modifications, such as "click" chemistry.[1][2]

This application note provides a comprehensive guide to the characterization of 3-(prop-2-yn-1-yloxy)benzonitrile and its adducts, with a particular focus on those formed with thiol-containing biomolecules. We will delve into the detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, crucial techniques for elucidating the structure of the parent molecule and its covalent modifications. This guide is intended for researchers, scientists, and drug development professionals who are working with similar scaffolds and require a robust analytical framework.

Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile

A reliable synthetic route is paramount for obtaining high-purity material for subsequent analytical studies. The synthesis of 3-(prop-2-yn-1-yloxy)benzonitrile can be achieved through a Williamson ether synthesis, a well-established and efficient method for forming ethers.

Protocol: Synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile

-

Reaction Setup: To a solution of 3-cyanophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Propargyl Bromide: While stirring the mixture, add propargyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically heated to 50-60 °C to expedite the process.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-(prop-2-yn-1-yloxy)benzonitrile as a pure compound.[3]

NMR Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified 3-(prop-2-yn-1-yloxy)benzonitrile.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is dictated by the sample's solubility.[2]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, it should be filtered to prevent it from interfering with the magnetic field homogeneity.[5]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(prop-2-yn-1-yloxy)benzonitrile is expected to show distinct signals corresponding to the aromatic protons and the propargyl group. Based on the analysis of similar structures, the following chemical shifts (δ) and coupling patterns are anticipated (in CDCl₃):[6][7]

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.50 | Multiplet | |

| -O-CH₂ -C≡CH | ~4.7 | Doublet | ~2.4 |

| -O-CH₂-C≡CH | ~2.5 | Triplet | ~2.4 |

Table 1: Predicted ¹H NMR chemical shifts for 3-(prop-2-yn-1-yloxy)benzonitrile.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-CN | ~112 |

| Aromatic C-O | ~158 |

| Aromatic C-H | 115 - 130 |

| C N | ~118 |

| -O-C H₂-C≡CH | ~56 |

| -O-CH₂-C ≡CH | ~78 |

| -O-CH₂-C≡C H | ~76 |

Table 2: Predicted ¹³C NMR chemical shifts for 3-(prop-2-yn-1-yloxy)benzonitrile.

Mass Spectrometric Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, often yielding the intact molecular ion.[3]

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum

For 3-(prop-2-yn-1-yloxy)benzonitrile (C₁₀H₇NO, Exact Mass: 157.05), the following ions are expected in the ESI-MS spectrum:[1]

| Adduct | m/z (calculated) |

| [M+H]⁺ | 158.06 |

| [M+Na]⁺ | 180.04 |

| [M+K]⁺ | 196.02 |

Table 3: Predicted m/z values for common adducts of 3-(prop-2-yn-1-yloxy)benzonitrile in positive ion ESI-MS.

Characterization of Thiol Adducts

The nitrile group of 3-(prop-2-yn-1-yloxy)benzonitrile can undergo nucleophilic attack by the thiol group of cysteine residues in proteins, forming a stable covalent adduct. This reaction is of significant interest in the development of targeted covalent inhibitors.[2] The characterization of these adducts is crucial to confirm the covalent modification and to understand the mechanism of action.

NMR Characterization of Thiol Adducts

The formation of a thiol adduct will lead to significant changes in the NMR spectra. The nitrile carbon is converted to a thioimidate or a related cyclic structure, which will alter the electronic environment of the aromatic ring and the propargyl group.[2]

Expected ¹H and ¹³C NMR Spectral Changes:

-

Disappearance of the Nitrile Signal: The characteristic signal for the nitrile carbon (~118 ppm) in the ¹³C NMR spectrum will disappear.

-

Appearance of New Signals: New signals corresponding to the newly formed C-S and C=N bonds of the adduct will appear in the ¹³C NMR spectrum.

-

Shifts in Aromatic Protons: The chemical shifts of the aromatic protons will be altered due to the change in the electronic nature of the substituent at the 3-position.

-

Shifts in Propargyl Group Protons: The chemical shifts of the propargyl ether protons may also be slightly affected.

Mass Spectrometric Characterization of Thiol Adducts

ESI-MS is an excellent technique for confirming the formation of the adduct by determining its molecular weight. For example, the reaction with cysteine (molecular weight = 121.16 g/mol ) would result in an adduct with an expected mass increase.

Expected Mass Shift:

-

The mass of the adduct will be the sum of the mass of 3-(prop-2-yn-1-yloxy)benzonitrile and the mass of the thiol-containing molecule. For a cysteine adduct, the expected molecular weight would be approximately 278.21 g/mol .

-

The ESI-MS spectrum would show a prominent ion corresponding to the [Adduct+H]⁺ at m/z ~279.22.

MS/MS Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the adduct. Fragmentation of the parent ion will provide valuable information about the connectivity of the molecule. Expected fragmentation pathways include the loss of the propargyl group and cleavage of the thioether bond.

Conclusion

This application note has outlined the key analytical methodologies for the comprehensive characterization of 3-(prop-2-yn-1-yloxy)benzonitrile and its thiol adducts. The detailed protocols for NMR and ESI-MS, along with the predicted spectral data, provide a solid foundation for researchers working in drug discovery and covalent inhibitor design. The ability to unambiguously identify both the parent molecule and its covalent adducts is fundamental to understanding their reactivity and biological activity. The presented workflows and data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel bioactive compounds.

References

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Google Cloud.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO). (n.d.). PubChem.

- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2020).

- NMR Sample Preparation. (n.d.). University of Minnesota.

- NMR Sample Preparation. (n.d.). Western University.

- NMR Sample Preparation. (n.d.). Iowa State University.

- 1H and 13C NMR Spectra of New Compounds. (n.d.). The Royal Society of Chemistry.

- Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. (2018). European Journal of Chemistry, 9(4), 386-393.

- Spectroscopy of Ethers. (2023). Chemistry LibreTexts.

- Addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile: a route to β-substituted α,β-unsaturated nitriles and to a cyanoacetylene equivalent. (2003). ARKIVOC, 2003(7), 4-14.

- Characterization of Blood Protein Modifications by Reactive Drug of Abuse Metabolites. (2019).

- Protein modification by acrolein: formation and stability of cysteine adducts. (2007). Chemical Research in Toxicology, 20(1), 140-147.

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

- The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde and 1-methyl-2-(2-(prop-2-ynyloxy)benzylidene)hydrazine analogues. (2015). Journal of Molecular Structure, 1081, 132-138.

- 3-(Prop-2-yn-1-yloxy)phthalonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o1074.

- Reactive-cysteine profiling for drug discovery. (2021). RSC Chemical Biology, 2(4), 1040-1052.

-

Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[2][4]imidazo[2,1-b]thiazoles. (2023). ACS Omega, 8(12), 11364-11375.

Sources

- 1. PubChemLite - 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low yield in 3-(Prop-2-yn-1-yloxy)benzonitrile synthesis

This guide addresses the specific challenges in synthesizing 3-(prop-2-yn-1-yloxy)benzonitrile via the Williamson ether synthesis. It is designed for researchers experiencing stalled conversion, low yields (<50%), or "tarring" (polymerization).

Case ID: O-Alkylation Optimization

Target Molecule: 3-(Prop-2-yn-1-yloxy)benzonitrile

Reaction Class: Williamson Ether Synthesis (

Part 1: Diagnostic & Troubleshooting Logic

Before altering your parameters, use this logic flow to identify the bottleneck. Most failures in this specific synthesis stem from reagent degradation rather than mechanistic complexity.

Figure 1: Decision matrix for troubleshooting low yields. Note that propargyl bromide quality is the most frequent point of failure.

Part 2: Critical Variables & The "Hidden" Killer

The Propargyl Bromide Trap (Reagent Integrity)

The most common cause of failure is degraded propargyl bromide .

-

The Issue: Propargyl bromide is unstable.[1] Over time, it decomposes to release Hydrogen Bromide (HBr).[2]

-

The Consequence: The released HBr reacts immediately with your base (

), neutralizing it before the base can deprotonate the phenol. -

The Fix:

-

Visual Check: If the liquid is yellow or orange, it contains significant HBr.

-

Stabilizer Awareness: Most commercial sources are 80% wt solution in toluene . Ensure your stoichiometry calculations account for this dilution.

-

Stoichiometry Adjustment: If you cannot distill the reagent, increase the base to 3.0 equivalents to act as an acid scavenger.

-

The "Cesium Effect" (Base Selection)

While Potassium Carbonate (

-

Mechanism: The large ionic radius of Cesium (

) creates a "naked" phenoxide anion in solution, significantly increasing nucleophilicity compared to the tighter ion pair formed with Potassium. -

Solubility:

is roughly

Solvent Selection Matrix

| Solvent | Rate | Workup Difficulty | Recommendation |

| Acetone | Slow | Low | Standard. Best for scale-up. Requires reflux (56°C). |

| Acetonitrile | Medium | Low | Balanced. Good compromise if Acetone is too slow. |

| DMF | Fast | High | Rescue. Use only if Acetone fails. Hard to remove; traps water. |

Part 3: The "Golden Protocol" (Self-Validating System)

This protocol is designed with checkpoints to prevent wasted time. It utilizes the Acetone/

Reagents:

-

3-Hydroxybenzonitrile (

eq)[3] -

Propargyl Bromide (

eq, corrected for 80% toluene solution) -

Potassium Carbonate (

eq)[4] -

Solvent: Acetone (0.2 M concentration)

Step-by-Step Procedure

-

Activation Phase (Checkpoint 1):

-

Charge a round-bottom flask with 3-hydroxybenzonitrile and anhydrous Acetone.

-

Add finely ground

. -

Stir at room temperature for 30 minutes.

-

Validation: The suspension should turn slightly yellow/opaque as the phenoxide forms. If using DMF, the solution may turn bright yellow.

-

-

Alkylation:

-

Add Propargyl Bromide dropwise.[5]

-

Heat to reflux (

C bath temperature). -

Time: 4–6 hours.

-

-

Monitoring (Checkpoint 2):

-

Perform TLC (Hexane:EtOAc 8:2).

-

Target: Product

; Starting material -

Troubleshoot: If starting material remains after 6 hours, add 0.1 eq of KI (Finkelstein catalyst) to accelerate the reaction.

-

-

Workup (Crucial for Yield):

-

Cool to Room Temp. Filter off the inorganic salts (

, excess -

Rinse the salt cake with acetone (product often sticks to the salts).

-

Concentrate the filtrate.

-

Redissolve in EtOAc and wash with 10% NaOH (removes unreacted phenol) followed by Brine.

-

Note: The NaOH wash is critical to remove unreacted starting material which co-elutes on silica columns.

-

Part 4: Reaction Mechanism & Pathway[6]

Understanding the competition between product formation and side reactions helps in selecting conditions.

Figure 2: Mechanistic pathway showing the primary reaction (Green/Blue) and the interference caused by reagent degradation (Red).

Part 5: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a black tar. What happened?

A: This is likely polymerization of the propargyl bromide or the product alkyne. It occurs if the reaction is heated too vigorously (

-

Fix: Stick to Acetone reflux (

C). If using DMF, do not exceed

Q: I have 30% starting material left, but adding more Propargyl Bromide doesn't help. A: Your base has likely been exhausted by HBr formation (see Part 2).

-

Fix: Add another 0.5–1.0 eq of

. Alternatively, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Q: Can I use Sodium Hydride (NaH) to speed this up?

A: Yes, NaH in THF or DMF will work instantly (

-

Warning: NaH requires strictly anhydrous conditions. If your yield is low with NaH, it is likely due to moisture quenching the hydride before it deprotonates the phenol.

Q: How do I calculate the volume of Propargyl Bromide (80% in Toluene)? A: This is a common error source.

-

Density of 80% solution

g/mL. -

MW Propargyl Bromide = 118.96 g/mol .

-

Calculation: To get 10 mmol of reagent:

References

-

Reagent Stability & Handling

-

The "Cesium Effect" in Ether Synthesis

-

Exploring and Quantifying the Caesium Effect. Compunetics, 2020.[9] (Demonstrates Cs2CO3 superiority in nucleophilic substitutions).

-

-

Specific Synthesis Protocol (Analogous Substrates)

- Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014. (Validates K2CO3/Acetone reflux method with 53-85% yields).

-

[10]

-

Mechanism & General Williamson Ether Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propargyl bromide | 106-96-7 [chemicalbook.com]

- 6. WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

- 8. fishersci.com [fishersci.com]

- 9. compunetics.net [compunetics.net]

- 10. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Identifying byproducts in the propargylation of 3-hydroxybenzonitrile

Ticket Category: Organic Synthesis / Nucleophilic Substitution Subject: Identification and Control of Byproducts in O-Propargylation Status: Active Guide[1]

Reaction Profiling & Mechanism

The Core Challenge: The propargylation of 3-hydroxybenzonitrile is a Williamson ether synthesis. The primary challenge lies in the ambident nature of the phenoxide anion . While the oxygen atom is the desired nucleophile (O-alkylation), the electron-rich aromatic ring (specifically ortho/para positions) can also attack the propargyl bromide (C-alkylation). Furthermore, the resulting propargyl ether is thermally unstable and prone to [3,3]-sigmatropic rearrangement (Claisen rearrangement).

Reaction Pathway Map

The following diagram illustrates the competing pathways that lead to the desired product versus critical impurities.

Figure 1: Mechanistic divergence in phenol propargylation.[1] Green path indicates the desired workflow; red paths indicate impurity formation.

Diagnostic Guide: Identifying Byproducts

Use this table to fingerprint impurities in your crude NMR or LC-MS data.

| Compound Type | Origin | Key 1H NMR Signature (CDCl3) | LC-MS Characteristics |

| Desired Product | O-Alkylation | ||

| C-Alkylated Isomer | Ring Attack (Ortho/Para) | ||

| Chromene/Benzofuran | Claisen Rearrangement (Overheating) | Loss of alkyne triplet ( | |

| 3-Hydroxybenzamide | Nitrile Hydrolysis | Loss of sharp CN stretch (IR). New broad amide NH protons ( | |

| Starting Material | Incomplete Reaction |

Troubleshooting Tickets (FAQs)

Ticket #001: "I see a significant impurity with the same mass as my product, but the NMR is different."

Diagnosis: You likely have C-alkylation (2-propargyl-3-hydroxybenzonitrile).[1]

-

Cause: This occurs when the phenoxide anion is not sufficiently "free" or when protic solvents are used.[2] The carbon atoms of the ring are "softer" nucleophiles than the oxygen; tight ion pairs or hydrogen bonding can shield the oxygen, favoring C-attack [1, 2].

-

Resolution:

-

Switch Solvent: Ensure you are using a polar aprotic solvent (Acetone, DMF, or NMP).[1] Avoid alcohols or wet solvents.[1]

-

Change Base: Switch to

or -

Temperature: Lower the reaction temperature. C-alkylation has a higher activation energy and is favored by high heat.[1]

-

Ticket #002: "My product yield is low, and I see a new spot on TLC that fluoresces intensely."

Diagnosis: Claisen Rearrangement / Cyclization.

-

Cause: You likely overheated the reaction or the workup. Propargyl aryl ethers are thermally sensitive.[1] Heating them (often

or during high-vac distillation) triggers a [3,3]-sigmatropic rearrangement to an ortho-allenyl phenol, which rapidly cyclizes to a chromene [4, 5].[1] -

Resolution:

-

Strict Thermal Limit: Do not reflux in high-boiling solvents (DMF/DMSO). Keep reaction

.[1] -

Workup: Evaporate solvents at reduced pressure and moderate temperature (

). Do not distill the product; purify via column chromatography.

-

Ticket #003: "The nitrile peak in IR is weak, and I see amide peaks."

Diagnosis: Nitrile Hydrolysis.

-

Cause: Use of strong aqueous bases (NaOH/KOH) or extreme pH conditions.[1] The nitrile group (

) can hydrolyze to an amide ( -

Resolution:

-

Anhydrous Conditions: Use anhydrous

in dry Acetone/DMF. -

Avoid Strong Hydroxides: Do not use NaOH or KOH unless strictly necessary and at low temperatures.[1]

-

Validated Experimental Protocol

This protocol is designed to maximize O-alkylation and minimize thermal rearrangement.[1]

Reagents:

-

3-Hydroxybenzonitrile (1.0 eq)

-

Propargyl Bromide (80% in toluene, 1.2 eq)

-

Potassium Carbonate (

, anhydrous, 1.5 eq) -

Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)

Workflow:

-

Solvation: Dissolve 3-hydroxybenzonitrile in Acetone (0.2 M concentration).

-

Why? Acetone is polar aprotic, favoring O-alkylation, and has a low boiling point, preventing thermal rearrangement during removal.[1]

-

-

Deprotonation: Add

.[1][3] Stir at Room Temperature (RT) for 15-30 minutes.-

Visual Check: The solution may turn yellow/orange as the phenoxide forms.

-

-

Addition: Add Propargyl Bromide dropwise at RT.

-

Control: Do not add all at once to avoid localized hotspots.

-

-

Reaction: Reflux gently (

) for 4-6 hours.-

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product usually has higher

than starting material.[1]

-

-

Workup:

-

Filter off solid inorganic salts (

). -

Concentrate filtrate in vacuo at

(Do not overheat!). -

Redissolve residue in EtOAc, wash with water (to remove DMF if used) and brine.

-

-

Purification: Silica gel column chromatography (Gradient: 0

20% EtOAc in Hexanes).

References

-

Kornblum, N., et al. "The Mechanism of the Alkylation of Ambident Anions." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280. Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis conditions).

-

Dijkstra, G., et al. "The effect of the cation on the alkylation of phenoxides." Journal of Organic Chemistry, vol. 55, no. 24, 1990, pp. 6121-6131. Link

-

Zsende, B., et al. "Claisen Rearrangement of Propargyl Phenyl Ethers."[1] Tetrahedron Letters, vol. 25, no. 42, 1984, pp. 4805-4808.[1] Link

-

Rhoads, S. J., and Raulins, N. R. "The Claisen and Cope Rearrangements." Organic Reactions, vol. 22, 1975, pp. 1-252.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-hydroxybenzonitrile and propargyl bromide (a lachrymator) before handling.

Sources

Technical Support Center: Click Chemistry with 3-(Prop-2-yn-1-yloxy)benzonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(Prop-2-yn-1-yloxy)benzonitrile in click chemistry applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your conjugation experiments. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.

Introduction: The Promise and Pitfalls of a Versatile Alkyne

3-(Prop-2-yn-1-yloxy)benzonitrile is a valuable building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Its aromatic scaffold and the presence of a nitrile group offer unique opportunities for designing complex molecules and bioconjugates. However, like any chemical transformation, success hinges on understanding and mitigating potential side reactions. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: From Failed Reactions to Impure Products

This section addresses common issues encountered during CuAAC reactions with 3-(Prop-2-yn-1-yloxy)benzonitrile in a question-and-answer format.

Question 1: My click reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is crucial.

Logical Workflow for Troubleshooting Sluggish/Failed Reactions:

Caption: Troubleshooting workflow for sluggish or failed CuAAC reactions.

In-Depth Causality:

-

Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxygen readily oxidizes Cu(I) to the inactive Cu(II) state.[1][2] The use of a reducing agent, such as sodium ascorbate, is essential to regenerate Cu(I) from any Cu(II) formed.[1] However, in the presence of oxygen, the ascorbate is consumed, and reactive oxygen species (ROS) can be generated, which may damage your substrate.[3]

-

Solution: Always use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your sodium ascorbate solution is freshly prepared.

-

-

Ligand Considerations: Copper-coordinating ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial. They stabilize the Cu(I) oxidation state, prevent copper precipitation, and accelerate the reaction.[1][4][5] An incorrect ligand-to-copper ratio can lead to catalyst deactivation or reduced reaction rates.

-

Solution: A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended. For sensitive biological molecules, a higher ratio (e.g., 5:1) can mitigate oxidative damage.[4]

-

-

Reagent Quality and Stoichiometry: The purity of your 3-(Prop-2-yn-1-yloxy)benzonitrile and azide partner is paramount. Impurities can interfere with the catalyst. While the reaction is generally tolerant of many functional groups, highly coordinating groups can sequester the copper catalyst.[1]

-

Solution: Confirm the purity of your starting materials via NMR or LC-MS. Using a slight excess (1.1 to 1.5 equivalents) of the more readily available reagent can drive the reaction to completion.

-

Question 2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer:

Byproduct formation is a common challenge. Understanding the potential side reactions involving your specific alkyne is key to their mitigation.

Common Side Reactions and Their Mitigation:

| Side Reaction | Description | Mitigation Strategies |

| Alkyne Homocoupling (Glaser Coupling) | The oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This is more prevalent at higher temperatures and in the presence of oxygen.[6] | - Perform the reaction under an inert atmosphere.[3] - Use a stabilizing ligand (e.g., TBTA, THPTA). - Avoid excessive heating.[6] |

| Propargyl Ether Cleavage | Although generally stable, the propargyl ether linkage can be susceptible to cleavage under harsh conditions (e.g., strong base or acid), which are generally not standard CuAAC conditions. However, some base-promoted rearrangements of propargyl ethers are known.[7][8] | - Maintain a pH between 4 and 12.[9] - Avoid strong bases or prolonged heating. |

| Nitrile Group Participation | The nitrile group in 3-(Prop-2-yn-1-yloxy)benzonitrile is generally considered a spectator in CuAAC. However, under certain copper-catalyzed conditions, nitriles can undergo reactions such as hydration to amides or other transformations.[10][11][12][13] While unlikely under standard CuAAC conditions, it's a possibility to consider if unexpected byproducts are observed. | - Adhere to optimized CuAAC protocols. - Analyze byproducts carefully by MS and NMR to identify potential nitrile-derived structures. |

| Oxidative Damage to Substrates | If your azide partner is a sensitive biomolecule (e.g., a protein with susceptible amino acid residues like histidine or cysteine), reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle in the presence of oxygen and ascorbate can cause oxidative damage.[2][14] | - Thoroughly degas all solutions. - Use a copper-stabilizing ligand like THPTA, which can also act as a sacrificial reductant.[4] - Consider using a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if oxidative damage is a persistent issue.[15] |

Visualizing the Primary Reaction vs. a Key Side Reaction:

Caption: Desired CuAAC pathway versus the Glaser homocoupling side reaction.

Question 3: I've successfully performed the reaction, but purifying the triazole product is proving difficult. What are the best practices for purification?

Answer:

Effective purification is critical for obtaining your final compound in high purity. The strategy will depend on the properties of your triazole product.

Purification Workflow:

-

Copper Removal: This is the first and most crucial step. Copper can interfere with downstream applications and spectroscopic analysis.

-

Aqueous Workup: A common method is to quench the reaction with an aqueous solution of ammonia or ammonium hydroxide. This forms a water-soluble copper-ammonia complex that can be removed by extraction with an organic solvent.[16]

-

Chelating Resins: For sensitive molecules, passing the reaction mixture through a column packed with a copper-chelating resin can be a milder alternative.

-

-

Chromatographic Purification:

-

Flash Column Chromatography: This is the most common method for purifying small molecule triazole products. The choice of solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will depend on the polarity of your product.

-

Preparative HPLC: For high-purity requirements or for compounds that are difficult to separate by flash chromatography, preparative HPLC is a powerful tool.

-

General Protocol for CuAAC and Workup:

-

In a suitable flask, dissolve 3-(Prop-2-yn-1-yloxy)benzonitrile (1.0 eq) and your azide partner (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMSO and water).

-

Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 - 0.1 eq) and a ligand like THPTA (0.25 - 0.5 eq) in degassed water.

-

Prepare a fresh solution of sodium ascorbate (0.5 - 1.0 eq) in degassed water.

-

To the stirred reaction mixture, add the copper/ligand solution followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with a dilute aqueous ammonia solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

-

Is the nitrile group on 3-(prop-2-yn-1-yloxy)benzonitrile reactive under CuAAC conditions? Under standard CuAAC conditions (neutral to slightly basic pH, room temperature), the nitrile group is generally unreactive and acts as a spectator functional group.[1] However, it is always good practice to characterize the final product thoroughly to confirm its structure.

-

What is the optimal solvent for this reaction? A mixture of an organic solvent and water is often ideal. Common choices include t-butanol/water, DMSO/water, and THF/water.[17] The organic co-solvent helps to solubilize the aromatic alkyne, while water is necessary for dissolving the copper sulfate and sodium ascorbate.

-

Can I use a Cu(I) source directly instead of Cu(II) and a reducing agent? Yes, Cu(I) salts like CuI or CuBr can be used directly.[18] However, they are often less stable and more sensitive to oxidation, requiring stricter anaerobic conditions. The in-situ generation of Cu(I) from a Cu(II) salt and a reducing agent is generally more convenient and reliable for most applications.[5]

-

My reaction mixture turned a dark color. Is this normal? A change in color is common in CuAAC reactions, often appearing as a yellow, green, or brown solution. However, the formation of a red or purple precipitate could indicate the formation of copper acetylide complexes, which might suggest catalyst deactivation or solubility issues.[17] Ensuring proper ligand complexation and solvent choice can help mitigate this.

References

- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

- BenchChem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1-Ethynyl-4-dodecyloxybenzene" Reactions.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010).

- Mariani, A., Russell, D. A., & Sutherland, J. D. (2017). Tuning the reactivity of nitriles using Cu(ii)

- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).

- ResearchGate. (2016).

- ResearchGate. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction.

- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010).

- El-Mekabaty, A., & El-Faham, A. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed.

- Bakherad, M., Keivanloo, A., & Samangooei, S. (2019).

- Zhou, Y., Zhou, L., Jesikiewicz, L. T., Liu, P., & Buchwald, S. L. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles.

- baseclick. (n.d.). Protocols.

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- Synvenio. (n.d.). Click reagents.

- Beilstein Journals. (n.d.). Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)

- BenchChem. (2025). The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide.

- ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.

- Das, J., Das, E., Jana, S., Addy, P. S., Anoop, A., & Basak, A. (2015). Shifting the Reactivity of Bis-propargyl Ethers from Garratt–Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study.

- Das, J., Das, E., Jana, S., Addy, P. S., Anoop, A., & Basak, A. (2016).

- Sallio, R., Payard, P.-A., Pakulski, P., Diachenko, I., Fabre, I., Berteina-Raboin, S., Colas, C., Ciofini, I., Grimaud, L., & Gillaizeau, I. (2021). Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. RSC Publishing.

- ACS Publications. (2024). A Copper-Mediated Radical α-Heteroarylation of Nitriles with Azobis(alkylcarbonitriles).

- Reddit. (2025).

- BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds.

- Conroy, P. J., & El-Sagheer, A. H. (2025).

- Taylor & Francis. (n.d.). Full article: Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.

- RSC Publishing. (n.d.). A mild hydration of nitriles catalysed by copper(ii)

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.

- Alfa Chemistry. (n.d.). CuAAC Click Reaction.

- PubMed. (2024).

- BOC Sciences. (n.d.).

- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- ResearchGate. (n.d.). 3-(Prop-2-yn-1-yloxy)phthalonitrile.

- PubChem. (n.d.). 3-(prop-2-yn-1-yloxy)benzonitrile (C10H7NO).

- Wikipedia. (n.d.). Click chemistry.

- BOC Sciences. (n.d.). Common Click Chemistry Reactions.

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Shifting the Reactivity of Bis-propargyl Ethers from Garratt-Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles [organic-chemistry.org]

- 12. Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02305E [pubs.rsc.org]

- 13. A mild hydration of nitriles catalysed by copper(ii) acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Protocols [baseclick.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

Preventing degradation of the alkyne group in 3-(Prop-2-yn-1-yloxy)benzonitrile

Welcome to the technical support center for 3-(Prop-2-yn-1-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile molecule. My aim is to equip you with the knowledge to anticipate and prevent the degradation of the crucial terminal alkyne functionality, ensuring the integrity and success of your experiments.

Introduction: The Challenge of the Terminal Alkyne

3-(Prop-2-yn-1-yloxy)benzonitrile is a valuable building block, particularly in the fields of medicinal chemistry and materials science. Its utility is largely derived from the terminal alkyne group, a gateway to a multitude of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira couplings, and various derivatizations of the acetylenic proton.

However, the very reactivity that makes this functional group so useful also renders it susceptible to degradation under certain experimental conditions. The primary challenge lies in preventing unwanted side reactions of the terminal alkyne, which can lead to impurities, reduced yields, and ambiguous results. This guide will focus on the most common degradation pathways and provide actionable strategies to maintain the structural integrity of your compound.

Troubleshooting Guide: Diagnosing and Solving Experimental Issues

This section is formatted as a series of common problems encountered in the lab, their probable causes, and recommended solutions.

Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my starting material is being consumed faster than expected.

Probable Cause: You are likely observing oxidative homocoupling of the terminal alkyne, also known as Glaser-Hay coupling.[1][2][3] This reaction results in the formation of a 1,3-diyne dimer. It is most commonly catalyzed by copper salts (even trace amounts) in the presence of an oxidant, which is typically atmospheric oxygen.[2] Many reaction setups, especially those involving copper-catalyzed reactions like Sonogashira coupling or click chemistry, are prone to this side reaction if not properly controlled.[4][5]

Recommended Solutions:

-

Implement an Inert Atmosphere: The most critical step to prevent oxidative homocoupling is the rigorous exclusion of oxygen.[5]

-

Before starting your reaction, thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

-

Assemble your reaction glassware while it is still hot from the oven and allow it to cool under a positive pressure of inert gas.

-

Maintain a gentle flow of inert gas over the reaction mixture for the entire duration of the experiment.

-

-

Copper-Free Conditions: If your desired reaction does not explicitly require copper, ensure your glassware and reagents are free from copper contamination. If you are performing a Sonogashira coupling, consider using a copper-free protocol.[6]

-

Slow Addition of Alkyne: In some cases, adding the 3-(prop-2-yn-1-yloxy)benzonitrile solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]

-

Use of Reductants (in specific cases): For certain applications like bioconjugation, the addition of a reducing agent can help maintain the copper catalyst in the Cu(I) oxidation state and minimize oxidative processes.[7]

Issue 2: My NMR spectrum shows a decrease in the signal for the acetylenic proton and the appearance of new, complex signals in the aliphatic region.

Probable Cause: This could be due to a few possibilities depending on your reaction conditions:

-

Base-Catalyzed Isomerization: If you are using a strong base, you may be causing the terminal alkyne to isomerize to an internal alkyne or an allene.[8][9] This is particularly relevant if the base is strong enough to deprotonate the propargylic protons.

-

Acid-Catalyzed Hydration: In the presence of strong acid and water, the terminal alkyne can undergo hydration to form a methyl ketone.[10][11][12][13] The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[12][13][14]

Recommended Solutions:

-

For Basic Conditions:

-

Choice of Base: If deprotonation of the alkyne is not the intended reaction, use a milder, non-nucleophilic base. If deprotonation is required for a subsequent step, ensure the temperature is kept low and the reaction time is minimized to prevent isomerization.

-